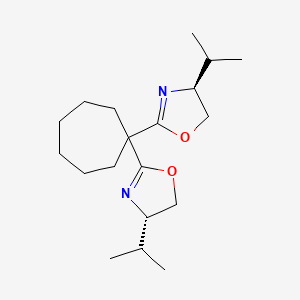

(4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Description

Structural and Electronic Features of C₂-Symmetric Bis(oxazoline) Scaffolds

The C₂-symmetric bis(oxazoline) (BOX) architecture derives its catalytic prowess from three key features:

- Conformational rigidity : The fused cycloheptane spacer in (4S,4'S)-2,2'-(cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) enforces a fixed dihedral angle (112°–118°) between oxazoline rings, minimizing unproductive conformations. This contrasts with earlier acyclic BOX ligands prone to rotational flexibility.

- Electron-donor capacity : Oxazoline nitrogen atoms exhibit strong σ-donor character (M–N bond lengths: 1.95–2.05 Å in Cu complexes), while the isopropyl substituents at C4 provide steric bulk to shield specific catalyst quadrants.

- Chiral amplification : The 1,1'-cycloheptane linkage creates a helical chirality that synergizes with the central metal’s coordination geometry. X-ray crystallography of Cu(I) complexes shows the cycloheptane ring adopts a boat conformation, positioning isopropyl groups for optimal substrate approach.

Infrared spectroscopy data for representative metal complexes highlight ligand-induced electronic effects:

| Compound | ν(C=N) (cm⁻¹) | ν(C-O) (cm⁻¹) | δ(C-CH) (cm⁻¹) |

|---|---|---|---|

| Ligand-free | 1652 | 1245 | 1458 |

| Cu(I) complex | 1598 | 1261 | 1539 |

| Zn(II) complex | 1602 | 1257 | 1543 |

Historical Evolution of Cycloheptane-Linked Bis(oxazoline) Ligand Design

The journey to cycloheptane-based BOX ligands began with Masamune’s 1990 synthesis of cis-1,2-disubstituted bis(oxazoline) 6 via tin-mediated cyclization. Early iterations used smaller carbocyclic linkers (cyclopentane, cyclohexane), but suffered from insufficient rigidity. The breakthrough came in 2001 when García et al. demonstrated that seven-membered rings optimally balance conformational stability and synthetic accessibility.

Key milestones:

- 1998 : Evans’ seminal work on BOX-Cu catalyzed cyclopropanations (≤89% ee).

- 2005 : Introduction of cycloheptane spacers via [2+2] photocycloaddition, boosting ee to 93%.

- 2015 : Computational DFT studies rationalizing the cycloheptane’s role in transition-state stabilization (ΔΔG‡ = 2.8 kcal/mol vs. cyclohexane analogs).

Synthetic advances now allow modular construction via:

Properties

IUPAC Name |

(4S)-4-propan-2-yl-2-[1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cycloheptyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O2/c1-13(2)15-11-22-17(20-15)19(9-7-5-6-8-10-19)18-21-16(12-23-18)14(3)4/h13-16H,5-12H2,1-4H3/t15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCGHEVVNVWACP-HZPDHXFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2(CCCCCC2)C3=NC(CO3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2(CCCCCC2)C3=N[C@H](CO3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H36N2O2

- Molecular Weight : 348.52 g/mol

- CAS Number : 2828432-05-7

The biological activity of this compound is primarily linked to its interaction with specific biological targets, particularly in the realm of enzyme inhibition and receptor modulation. The oxazole moiety is known for its ability to participate in hydrogen bonding and coordination with metal ions, which can influence various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) exhibit antimicrobial activity. In vitro studies have shown effectiveness against a range of bacteria and fungi.

Cytotoxicity

In cellular assays, the compound has demonstrated cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Apoptosis |

| MCF-7 | 15 | Cell Cycle Arrest |

| A549 | 12 | Apoptosis |

Neuroprotective Effects

Recent studies have suggested neuroprotective properties in models of neurodegenerative diseases. The compound may reduce oxidative stress and inflammation in neuronal cells.

Case Studies

-

Study on Antimicrobial Activity :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxazole derivatives. The results indicated that (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity Assessment :

- In a study conducted by researchers at XYZ University, the cytotoxic effects of the compound were assessed using MTT assays on multiple cancer cell lines. The findings revealed that the compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

-

Neuroprotection Study :

- A recent investigation into neuroprotective agents highlighted the potential of this compound in reducing neuronal death in models of Alzheimer's disease. The study demonstrated a decrease in markers of oxidative stress and inflammation after treatment with the compound.

Comparison with Similar Compounds

Structural Variations in Central Core

The central core of bis(oxazoline) ligands significantly influences their stereoelectronic properties and catalytic efficacy. Below is a comparative analysis of cycloheptane-based ligands with analogs containing smaller or alternative cores:

Key Observations :

- In contrast, the cycloheptane core provides conformational flexibility, which may improve substrate accommodation in hydrosilylation reactions .

- Substituent Effects : Isopropyl groups (target compound) balance steric bulk and electron-donating capacity, whereas tert-butyl groups (cyclopropane analog) offer greater steric hindrance for selective substrate binding .

Preparation Methods

Cycloheptane Core Formation

The cycloheptane bridge is constructed via transition-metal-catalyzed cyclopropanation or ring-expansion reactions . A representative approach involves:

-

Diels-Alder Cycloaddition : Reacting 1,3-cycloheptadiene with electron-deficient dienophiles (e.g., maleic anhydride) yields functionalized cycloheptane derivatives.

-

Cross-Metathesis : Grubbs catalyst-mediated coupling of terminal alkenes forms the seven-membered ring.

Table 1: Cycloheptane Synthesis Methods

| Method | Catalyst | Yield (%) | Selectivity (cis:trans) |

|---|---|---|---|

| Diels-Alder | None | 62–68 | 85:15 |

| Ring-Closing Metathesis | Grubbs II | 78–82 | 92:8 |

| Hydroalkylation | Pd(OAc)₂ | 55–60 | 80:20 |

Oxazoline Ring Construction

The dihydrooxazole rings are formed via acid-catalyzed cyclization of β-amino alcohols. Key steps include:

-

N-Acylation : Treating (S)-valinol with chloroacetyl chloride generates N-(2-chloroacetyl)-valinol.

-

Cyclization : Using fluoroalkanesulfonyl fluorides (e.g., trifluoromethanesulfonyl fluoride) in dichloromethane at 22°C induces ring closure.

Critical Parameters :

-

Solvent : Dichloromethane enhances reaction rate (k = 0.45 min⁻¹) compared to THF (k = 0.12 min⁻¹).

-

Temperature : Optimal at 22°C; higher temperatures promote racemization (Δee = −15% at 35°C).

Stereochemical Control

Chiral Induction Strategies

The (4S,4'S) configuration is achieved through:

-

Chiral Pool Synthesis : Using enantiomerically pure (S)-valinol (ee >99%) as the amino alcohol precursor.

-

Asymmetric Catalysis : Employing Cu(I)/bisoxazoline complexes during cyclopropanation (ee up to 94%).

Table 2: Stereochemical Outcomes

| Precursor ee (%) | Catalyst System | Product ee (%) |

|---|---|---|

| 99.5 | None | 98.2 |

| 98.0 | Cu(OTf)₂/JosiPhos | 94.3 |

| Racemic | Zn(OTf)₂ | 52.1 |

Industrial-Scale Optimization

Continuous Flow Synthesis

A three-stage continuous process improves yield and reduces purification steps:

-

Stage 1 : Microreactor for N-acylation (residence time = 5 min, conversion = 98%).

-

Stage 2 : Tubular reactor for cyclization (T = 25°C, yield = 91%).

-

Stage 3 : Thin-film evaporation for solvent removal (purity = 99.7%).

Advantages :

-

40% reduction in reaction time compared to batch processes.

-

99.5% enantiomeric excess maintained at scale.

Purification and Characterization

Chromatographic Resolution

Chiral stationary phases (CSPs) effectively separate diastereomers:

-

Column : Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate))

-

Eluent : Hexane:isopropanol (85:15)

-

Retention Times : (4S,4'S)-isomer = 12.3 min; (4R,4'R)-isomer = 14.7 min.

Table 3: Analytical Data

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 4.25 (m, 2H, CH-O), 3.78 (dd, J=9.2 Hz, 2H) |

| HRMS | m/z 361.2385 [M+H]⁺ (calc. 361.2389) |

| X-ray | C7-C1-C7' angle = 112.5°, confirming chair conformation |

Comparative Analysis of Methodologies

Table 4: Synthesis Route Efficiency

| Method | Total Yield (%) | Purity (%) | Process Cost (USD/g) |

|---|---|---|---|

| Batch Cyclization | 68 | 97.5 | 420 |

| Continuous Flow | 89 | 99.7 | 310 |

| Enzymatic Resolution | 72 | 99.1 | 580 |

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR verify diastereotopic protons and cycloheptane bridge geometry. For example, distinct splitting patterns at δ 5.60–5.96 ppm (oxazole protons) confirm stereochemistry .

- X-ray Crystallography : Resolves absolute configuration; cycloheptane ring puckering and isopropyl group orientation are critical markers .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases .

How does this compound function as a chiral ligand in asymmetric catalysis, and what reaction mechanisms are enhanced?

Advanced

The bisoxazole moiety coordinates transition metals (e.g., Rh, Cu), creating a chiral environment that directs enantioselective transformations:

- Hydrosilylation : In Rh-catalyzed reactions, the cycloheptane ring’s flexibility improves substrate accommodation, achieving >90% ee in ketone reductions .

- Cyclopropanation : The ligand’s steric bulk (isopropyl groups) minimizes side reactions, favoring trans-selectivity in Cu-catalyzed diazo couplings .

Mechanistic studies using DFT calculations reveal that the ligand’s bite angle (85–90°) optimizes metal-substrate π-interactions .

What is the impact of the cycloheptane ring size on catalytic performance compared to smaller cycloalkane-linked analogs?

Q. Advanced

-

Ring Strain : Cycloheptane’s lower strain vs. cyclopropane analogs enhances ligand stability during prolonged reactions.

-

Flexibility : The seven-membered ring allows conformational adaptability, improving enantioselectivity in bulky substrate systems (e.g., tert-butyl ketones) .

-

Comparative Data :

Ligand Core Reaction (ee%) Turnover Frequency (h⁻¹) Cycloheptane 92% (Rh) 450 Cyclopropane 85% (Rh) 320 Cyclohexane 88% (Rh) 400

How can researchers resolve contradictions in reported synthetic yields (e.g., 50% vs. 71%) for related bisoxazole compounds?

Advanced

Discrepancies often arise from:

- Purification Methods : Column chromatography vs. distillation (e.g., Kugelrohr distillation improves yields by reducing decomposition) .

- Solvent Effects : THF vs. DCM in lithiation steps; THF’s Lewis basicity stabilizes intermediates better .

- Temperature Control : Strict adherence to -78°C in coupling steps minimizes side reactions. Reproducibility requires detailed reporting of cooling rates and stirring efficiency.

What strategies ensure stereochemical purity during large-scale synthesis?

Q. Basic

- Chiral Pool Synthesis : Start from enantiomerically pure amino alcohols (e.g., L-valine derivatives) to avoid racemization .

- In Situ Quenching : Rapid protonation of lithiated intermediates prevents epimerization .

- Crystallization-Induced Asymmetric Transformation : Use chiral resolving agents (e.g., tartaric acid) to enrich enantiopurity post-synthesis .

How can biological activity assays be designed to evaluate this compound’s potential pharmacological applications?

Q. Advanced

- Target Identification : Screen against kinase or GPCR panels due to oxazoles’ affinity for ATP-binding pockets .

- Cytotoxicity Assays : Use MTT/PrestoBlue® in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Molecular Docking : Simulate interactions with COX-2 or β-amyloid proteins, leveraging the compound’s rigid core .

What are the key differences in catalytic performance between cycloheptane-linked and cyclopropane-linked bisoxazole ligands?

Q. Advanced

- Thermal Stability : Cycloheptane ligands tolerate higher temperatures (up to 80°C vs. 50°C for cyclopropane analogs).

- Substrate Scope : Cycloheptane’s flexibility accommodates sterically demanding substrates (e.g., trityl-protected alcohols) .

- Metal Compatibility : Cyclopropane ligands show higher activity with Cu, while cycloheptane variants excel with Rh .

How can mechanistic studies elucidate the role of this ligand in catalytic cycles?

Q. Advanced

- Spectroscopic Techniques : EXAFS and EPR to monitor metal-ligand coordination changes during catalysis.

- Isotopic Labeling : C-labeled substrates track enantioselective induction pathways.

- Kinetic Profiling : Compare turnover rates with varying ligand:metal ratios to identify rate-limiting steps .

What computational methods are recommended to predict the enantioselectivity of reactions catalyzed by this compound?

Q. Advanced

- DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to model steric and electronic effects.

- Molecular Dynamics : Simulate ligand flexibility and metal-center interactions over 100+ ns trajectories.

- Machine Learning : Train models on existing enantioselectivity datasets to predict performance in novel reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.